molecular formula C22H20N2O2 B5802696 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- CAS No. 88670-76-2

1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-

Cat. No.: B5802696
CAS No.: 88670-76-2
M. Wt: 344.4 g/mol
InChI Key: HSGPIQPARZNFTD-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- is a useful research compound. Its molecular formula is C22H20N2O2 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole is 344.152477885 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- compound are enzymes such as acetylcholinesterase and butyrylcholinesterase . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This results in enhanced signal transmission in the nervous system .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in signal transmission in the nervous system. By inhibiting acetylcholinesterase and butyrylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This affects the downstream effects of acetylcholine, enhancing signal transmission in the nervous system .

Pharmacokinetics

The benzimidazole moiety, which is part of the compound’s structure, is known to be a key building block for several biologically active molecules . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is an enhancement of signal transmission in the nervous system due to the increased concentration of acetylcholine. This can lead to various effects depending on the specific context in which the compound is used .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s absorption and distribution. Additionally, factors such as pH and temperature can influence the compound’s stability and its interaction with its targets .

Properties

IUPAC Name

1-[2-(4-phenylmethoxyphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-2-6-18(7-3-1)16-26-20-12-10-19(11-13-20)25-15-14-24-17-23-21-8-4-5-9-22(21)24/h1-13,17H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGPIQPARZNFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359046
Record name 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88670-76-2
Record name 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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